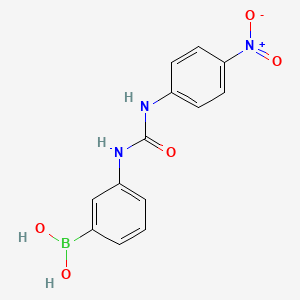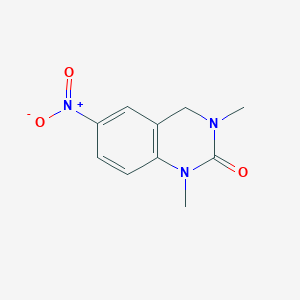![molecular formula C9H7ClN2 B8255522 1-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B8255522.png)
1-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile is a heterocyclic compound that features a unique structure combining a cyclopentane ring fused to a pyridine ring, with a chlorine atom and a nitrile group attached
Vorbereitungsmethoden
The synthesis of 1-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation . Another approach involves cyclocondensation reactions between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile using sodium alkoxide solutions as reagents . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
1-Chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorine atom.
Cyclocondensation: Reactions involving cyclocondensation with other nitriles or aldehydes to form more complex heterocyclic structures.
Common reagents include sodium alkoxide solutions, Mn(OTf)2, and t-BuOOH. Major products formed from these reactions often include various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of materials with specific chemical properties.
Wirkmechanismus
The mechanism by which 1-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile exerts its effects involves interactions with various molecular targets. The presence of the nitrile group and the chlorine atom allows for specific binding interactions with enzymes and receptors, potentially modulating biological pathways. Detailed studies on its molecular targets and pathways are ongoing.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile include:
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues: These compounds share a similar core structure but differ in functional groups and substitution patterns.
6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives: These derivatives are synthesized through similar multicomponent reactions and have comparable chemical properties.
Eigenschaften
IUPAC Name |
1-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-9-8-3-1-2-7(8)6(4-11)5-12-9/h5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQLHYOCVRCSJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=NC=C2C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
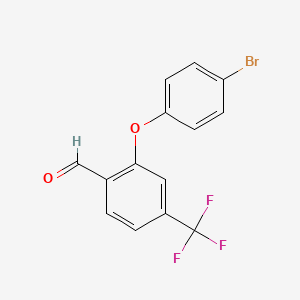
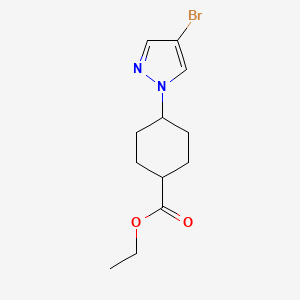
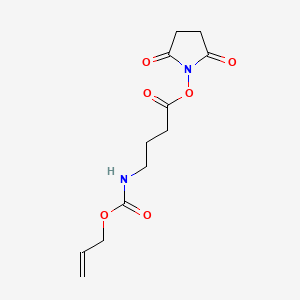

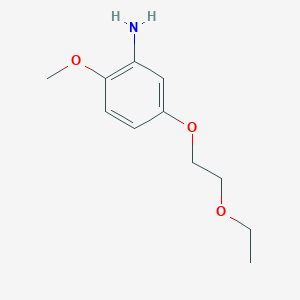
![tert-Butyl 6-fluoro-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B8255481.png)
![Tert-butyl (4R)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B8255487.png)
![(4R)-8-azaspiro[4.5]decan-4-ol;hydrochloride](/img/structure/B8255501.png)
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6R,8R,9R,10R,12R,13R,14R,17S)-6,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8255509.png)
![(1S,3S,4S,5R)-2-tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B8255514.png)
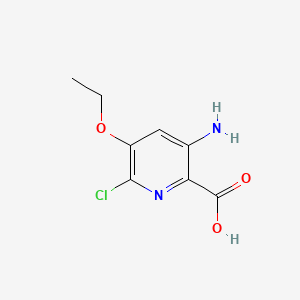
![Isothiazolo[5,4-b]pyridin-6-amine](/img/structure/B8255524.png)
